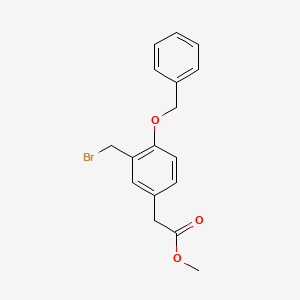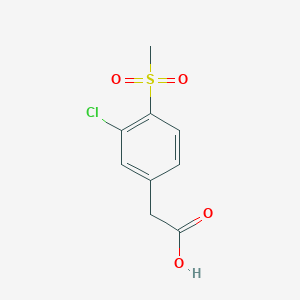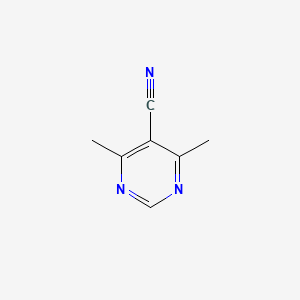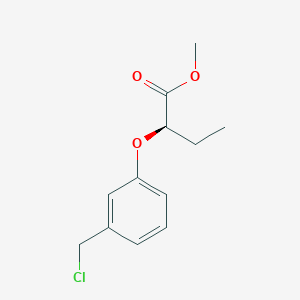
(R)-Methyl 2-(3-(chloromethyl)phenoxy)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Methyl 2-(3-(chloromethyl)phenoxy)butanoate: is an organic compound that belongs to the class of phenoxyalkanoates. This compound is characterized by the presence of a chloromethyl group attached to a phenoxy ring, which is further connected to a butanoate ester. The ®-configuration indicates that the compound is optically active and exists in a specific enantiomeric form.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Methyl 2-(3-(chloromethyl)phenoxy)butanoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-(chloromethyl)phenol and ®-2-bromobutanoic acid.
Esterification: The ®-2-bromobutanoic acid is esterified with methanol in the presence of a strong acid catalyst such as sulfuric acid to form ®-Methyl 2-bromobutanoate.
Nucleophilic Substitution: The 3-(chloromethyl)phenol undergoes a nucleophilic substitution reaction with ®-Methyl 2-bromobutanoate in the presence of a base such as potassium carbonate to yield ®-Methyl 2-(3-(chloromethyl)phenoxy)butanoate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ®-Methyl 2-(3-(chloromethyl)phenoxy)butanoate can undergo oxidation reactions, particularly at the chloromethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The chloromethyl group is reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents.
Major Products:
Oxidation: Formation of 3-formylphenoxybutanoate or 3-carboxyphenoxybutanoate.
Reduction: Formation of 3-(hydroxymethyl)phenoxybutanoate.
Substitution: Formation of various substituted phenoxybutanoates depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: ®-Methyl 2-(3-(chloromethyl)phenoxy)butanoate is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition Studies: The compound is used in studies to investigate the inhibition of specific enzymes, particularly those involved in metabolic pathways.
Medicine:
Drug Development: It serves as a precursor in the synthesis of potential therapeutic agents, especially those targeting specific receptors or enzymes.
Industry:
Polymer Production: The compound is used in the production of specialty polymers with unique properties.
Mechanism of Action
The mechanism of action of ®-Methyl 2-(3-(chloromethyl)phenoxy)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the target enzyme or receptor.
Comparison with Similar Compounds
(S)-Methyl 2-(3-(chloromethyl)phenoxy)butanoate: The enantiomer of the compound with similar chemical properties but different biological activity.
Methyl 2-(3-(bromomethyl)phenoxy)butanoate: A similar compound with a bromomethyl group instead of a chloromethyl group, which may exhibit different reactivity.
Methyl 2-(3-(hydroxymethyl)phenoxy)butanoate: A reduced form of the compound with a hydroxymethyl group.
Uniqueness: ®-Methyl 2-(3-(chloromethyl)phenoxy)butanoate is unique due to its specific ®-configuration, which imparts distinct stereochemical properties and biological activity. The presence of the chloromethyl group also provides unique reactivity, making it a valuable intermediate in various synthetic applications.
Properties
Molecular Formula |
C12H15ClO3 |
|---|---|
Molecular Weight |
242.70 g/mol |
IUPAC Name |
methyl (2R)-2-[3-(chloromethyl)phenoxy]butanoate |
InChI |
InChI=1S/C12H15ClO3/c1-3-11(12(14)15-2)16-10-6-4-5-9(7-10)8-13/h4-7,11H,3,8H2,1-2H3/t11-/m1/s1 |
InChI Key |
CCBFKLAXBHOJBI-LLVKDONJSA-N |
Isomeric SMILES |
CC[C@H](C(=O)OC)OC1=CC=CC(=C1)CCl |
Canonical SMILES |
CCC(C(=O)OC)OC1=CC=CC(=C1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


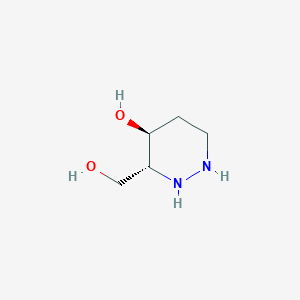
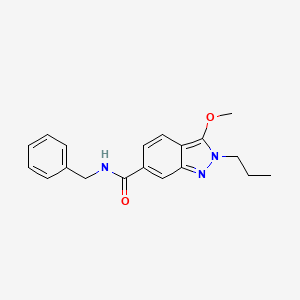
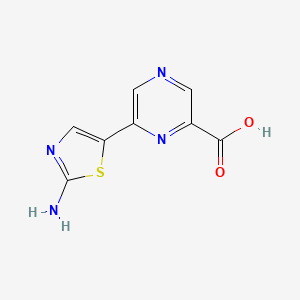
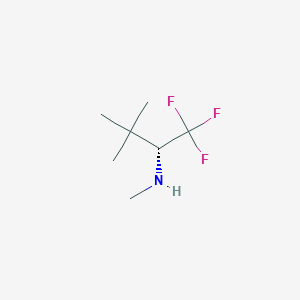

![Tert-butyl 7-methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13101418.png)
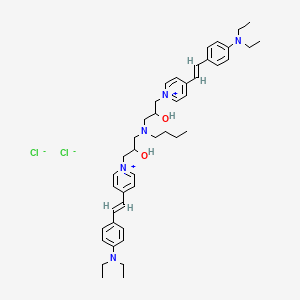
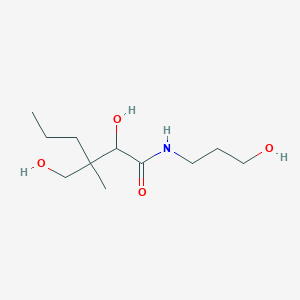
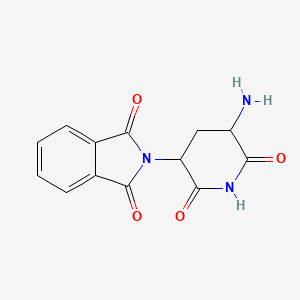
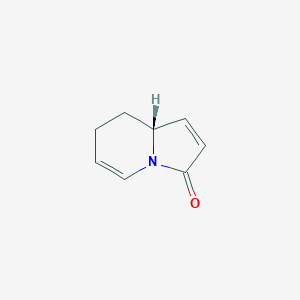
![3-(4-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B13101429.png)
